molecular formula C16H12BrN3OS B4941078 1-(4-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone

1-(4-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone

Cat. No. B4941078
M. Wt: 374.3 g/mol
InChI Key: GXGRKRXPVIDQAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone, also known as BPTET, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPTET belongs to the class of organic compounds known as thioethers, which are compounds containing a sulfur atom bonded to two carbon atoms.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone in inhibiting cancer cell proliferation is not fully understood. However, it has been proposed that 1-(4-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone inhibits the activity of certain enzymes that are involved in cell division and growth. In materials science, 1-(4-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone acts as a ligand that coordinates with metal ions to form metal-organic frameworks. In environmental science, 1-(4-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone acts as a fluorescent probe that binds to heavy metal ions and emits light, which can be detected using a fluorescence spectrophotometer.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone has been shown to exhibit low toxicity in vitro and in vivo studies. However, further studies are needed to determine the long-term effects of 1-(4-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone on human health. 1-(4-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone has been shown to inhibit the proliferation of cancer cells in vitro, but its efficacy in vivo is not yet known. In materials science, 1-(4-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone has been used as a precursor for the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation. In environmental science, 1-(4-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone has been studied for its potential use as a fluorescent probe for the detection of heavy metal ions in water.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone in lab experiments is its low toxicity, which makes it a safer alternative to other compounds that may be more toxic. Another advantage is its versatility, as it can be used in various fields such as medicinal chemistry, materials science, and environmental science. However, one limitation of using 1-(4-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone is its limited solubility in certain solvents, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the study of 1-(4-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone. In medicinal chemistry, further studies are needed to determine the efficacy of 1-(4-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone in vivo and its potential use as a cancer treatment. In materials science, further studies are needed to explore the potential applications of metal-organic frameworks synthesized using 1-(4-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone. In environmental science, further studies are needed to optimize the use of 1-(4-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone as a fluorescent probe for the detection of heavy metal ions in water. Overall, the study of 1-(4-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone has the potential to lead to the development of new treatments for cancer, new materials for gas storage and separation, and new methods for detecting heavy metal ions in water.

Synthesis Methods

The synthesis of 1-(4-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone involves the reaction of 4-bromoacetophenone with 1-phenyl-1H-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide and is carried out under reflux conditions. The resulting product is then purified using column chromatography to obtain pure 1-(4-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone.

Scientific Research Applications

1-(4-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 1-(4-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone has been shown to exhibit anticancer activity by inhibiting the proliferation of cancer cells. In materials science, 1-(4-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone has been used as a precursor for the synthesis of metal-organic frameworks, which are porous materials that have potential applications in gas storage and separation. In environmental science, 1-(4-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone has been studied for its potential use as a fluorescent probe for the detection of heavy metal ions in water.

properties

IUPAC Name

1-(4-bromophenyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3OS/c17-13-8-6-12(7-9-13)15(21)10-22-16-18-11-20(19-16)14-4-2-1-3-5-14/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGRKRXPVIDQAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC(=N2)SCC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.